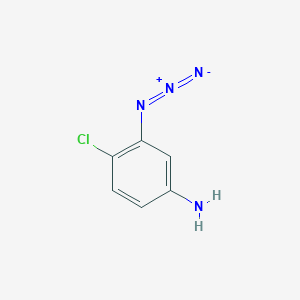

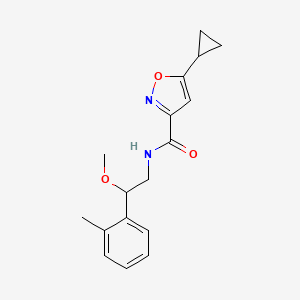

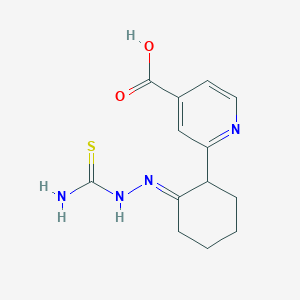

![molecular formula C14H15NO2S B2480407 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanecarboxamide CAS No. 2034270-91-0](/img/structure/B2480407.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cyclopropanecarboxamide derivatives, including those with complex aromatic substitutions similar to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanecarboxamide, involves multi-step organic reactions. These processes may include cyclopropanation, condensation, and substitution reactions to introduce the benzo[b]thiophene and hydroxyethyl groups (J. Lu et al., 2021).

Molecular Structure Analysis

The molecular structure of cyclopropanecarboxamide derivatives has been characterized using techniques such as X-ray diffraction, revealing detailed insights into their crystalline forms and molecular conformations (Fan-yong Yan & Dongqing Liu, 2007). These analyses show how substituents like the benzo[b]thiophene and hydroxyethyl groups influence the overall molecular geometry and stabilizing interactions.

Chemical Reactions and Properties

Cyclopropanecarboxamide derivatives participate in a variety of chemical reactions, including transformations under specific conditions that alter their molecular structure to produce new compounds with unique properties (S. S. Mochalov et al., 2016). The reactivity of such compounds can be attributed to the presence of reactive sites in both the cyclopropane and benzo[b]thiophene moieties.

Physical Properties Analysis

The physical properties of cyclopropanecarboxamide derivatives, including solubility, melting points, and crystallinity, can vary significantly based on their specific molecular structures. These properties are crucial for determining their potential applications in various fields, such as materials science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of this compound, such as acidity/basicity, reactivity with other chemical agents, and stability under different conditions, are influenced by the functional groups present in the molecule. Studies on similar compounds have shown that the cyclopropane ring and aromatic substitutions play a key role in determining these chemical behaviors (B. K. Sagar et al., 2018).

Applications De Recherche Scientifique

Chemical Transformations and Synthesis

N-(2-Acylaryl)benzamides and analogous compounds, including those with thiophene and cyclopropane-carboxamide structures, are studied for their reactivity under specific cyclization conditions. These compounds undergo Camps cyclization to form quinolinones, demonstrating the utility of these structures in synthesizing complex heterocyclic compounds (S. S. Mochalov et al., 2016).

Catalytic Processes

Research on copper-catalyzed intramolecular cyclization of substituted thioureas highlights the synthesis of N-benzothiazol-2-yl-amides, showing the versatility of thiophene-containing compounds in catalytic processes and the synthesis of heterocyclic amides (Junke Wang et al., 2008).

Anticancer Activity

Studies on N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including those with thiophene substitutions, have shown inhibitory activity against histone deacetylases, indicating potential applications in cancer treatment through the induction of cell-cycle arrest and apoptosis in cancer cell lines (J. Jiao et al., 2009).

Antimicrobial Evaluation

The synthesis and antimicrobial evaluation of thiophene-containing compounds, such as those derived from benzo[b]thiophen-2-yl-hydrazonoesters, have been explored for their potential in producing antimicrobial agents, demonstrating the role of thiophene structures in medicinal chemistry (Sailaja Rani Talupur et al., 2021).

Heterocyclic Synthesis

Efforts in heterocyclic synthesis involve the use of thiophene analogs, such as the study on cyclopropacycloheptathiophenones and their unexpected rearrangement with dithiols leading to the synthesis of benzo- and cyclo-octa-thiophenes, highlighting the complex reactivity and synthetic utility of thiophene-containing compounds (B. Hanquet et al., 1985).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c16-12(7-15-14(17)9-5-6-9)11-8-18-13-4-2-1-3-10(11)13/h1-4,8-9,12,16H,5-7H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZGECHKLUMZLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

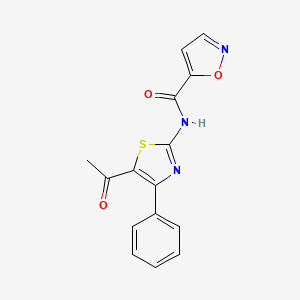

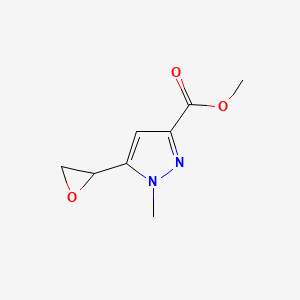

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2480333.png)

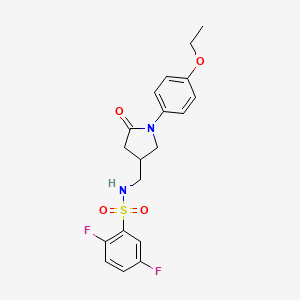

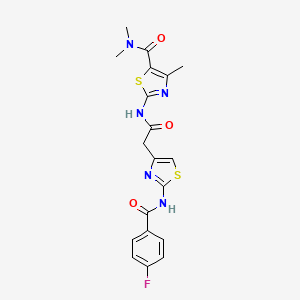

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B2480334.png)

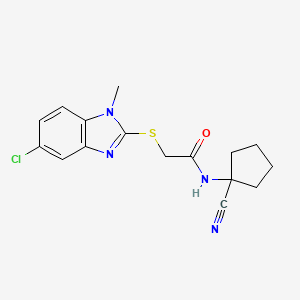

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2480341.png)

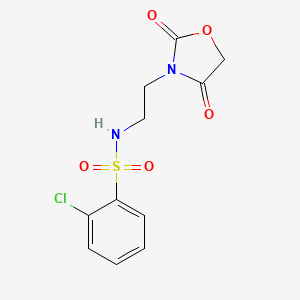

![2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2480342.png)